2-Hydroxyethyl 8-anilino-8-oxooctanoate

Physicochemical profiling Drug-likeness Suberanilate solubility

2-Hydroxyethyl 8-anilino-8-oxooctanoate (CAS 651768-03-5; molecular formula C₁₆H₂₃NO₄; exact mass 293.16279 g/mol) is a synthetic 8‑oxooctanoate ester that combines a terminal anilide moiety with a 2‑hydroxyethyl ester group on the octanoate backbone. This structural arrangement places the compound within the suberanilate chemotype, a class of molecules recognized as synthetic precursors to suberoylanilide hydroxamic acid (SAHA/vorinostat) and as non‑hydroxamate HDAC inhibitor scaffolds.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 651768-03-5
Cat. No. B12516775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl 8-anilino-8-oxooctanoate
CAS651768-03-5
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)OCCO
InChIInChI=1S/C16H23NO4/c18-12-13-21-16(20)11-7-2-1-6-10-15(19)17-14-8-4-3-5-9-14/h3-5,8-9,18H,1-2,6-7,10-13H2,(H,17,19)
InChIKeyAZWKCFRMYAQYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethyl 8-anilino-8-oxooctanoate (CAS 651768-03-5) Identity, Class, and Structural Benchmarking for Scientific Procurement


2-Hydroxyethyl 8-anilino-8-oxooctanoate (CAS 651768-03-5; molecular formula C₁₆H₂₃NO₄; exact mass 293.16279 g/mol) is a synthetic 8‑oxooctanoate ester that combines a terminal anilide moiety with a 2‑hydroxyethyl ester group on the octanoate backbone . This structural arrangement places the compound within the suberanilate chemotype, a class of molecules recognized as synthetic precursors to suberoylanilide hydroxamic acid (SAHA/vorinostat) and as non‑hydroxamate HDAC inhibitor scaffolds [1]. The 2‑hydroxyethyl ester terminus introduces a primary hydroxyl that increases hydrogen‑bond donor count to two, raises topological polar surface area (TPSA) to 79.1 Ų, and lowers calculated XLogP to 2.2 relative to the corresponding methyl ester analog, fundamentally altering polarity, solubility, and metabolic liability profiles compared to other suberanilate variants .

Why Researchers Cannot Interchange 2-Hydroxyethyl 8-anilino-8-oxooctanoate with Methyl or Acid Congeners: Procurement-Relevant Differentiation


Generic substitution across the suberanilate family is not supported by physicochemical or biological data because the ester terminus governs solubility, permeability, hydrolytic stability, and HDAC pharmacophore presentation. The methyl ester (methyl suberanilate, CAS 162853-41-0) exhibits a lower TPSA (55.4 Ų), higher calculated LogP (3.2), and zero hydrogen‑bond donors, limiting aqueous solubility and precluding hydrogen‑bond‑mediated interactions with HDAC active‑site residues [1]. The free acid (suberanilic acid, CAS 149648-52-2) is ionizable at physiological pH but lacks the ester‑masked carboxyl that enables intracellular esterase‑mediated activation [2]. Only the 2‑hydroxyethyl ester simultaneously provides an unmasked hydroxyl for zinc‑chelation or hydrogen‑bonding in the HDAC catalytic tunnel and an ester that may serve as a hydrolytically cleavable prodrug handle [3]. These dimensional differences mean that purchasing a generic suberanilate without specifying the ester terminus carries an unquantified risk of altered potency, solubility, and cellular permeability.

Quantitative Differentiation Dimensions: 2-Hydroxyethyl 8-anilino-8-oxooctanoate vs. Closest Suberanilate Analogs


Topological Polar Surface Area (TPSA): 2-Hydroxyethyl Ester Achieves 79.1 Ų vs. 55.4 Ų for Methyl Suberanilate, Enhancing Aqueous Solubility

2-Hydroxyethyl 8-anilino-8-oxooctanoate exhibits a computed topological polar surface area (TPSA) of 79.1 Ų, derived from two hydrogen‑bond donors (amide NH and terminal OH) and four acceptors . This value is 43% higher than the TPSA of methyl suberanilate (CAS 162853-41-0; PSA = 55.4 Ų; zero H‑bond donors) . Increased PSA correlates with improved aqueous solubility and reduced passive membrane permeability, a dual property that favors controlled release or extracellular target engagement while retaining sufficient permeability for intracellular HDAC access [1].

Physicochemical profiling Drug-likeness Suberanilate solubility

Calculated LogP: 2.2 (XLogP) vs. 3.2 for Methyl Suberanilate — 1.0 Log Unit Reduction Predicts Superior Aqueous Solubility for the 2-Hydroxyethyl Ester

The calculated partition coefficient XLogP for 2-hydroxyethyl 8-anilino-8-oxooctanoate is 2.2 , a value one full log unit lower than that of methyl suberanilate (XLogP = 3.2; no computed XLogP reported but LogP = 3.2117) [1]. A ΔLogP of –1.0 indicates a ten‑fold preference for the aqueous phase over octanol, directly predicting a ten‑fold higher equilibrium aqueous solubility under equivalent conditions, as per the Hansch solubility‑lipophilicity relationship [2].

Lipophilicity Solubility prediction Lead optimization

Hydrogen‑Bond Donor Count: 2 vs. 0 for Methyl Suberanilate — Enables Zinc‑Chelation and HDAC Active‑Site Engagement

The target compound possesses two hydrogen‑bond donors (amide NH and terminal OH), compared to zero donors in methyl suberanilate and one donor in suberanilic acid (carboxylic acid OH) . The terminal hydroxyl can function as a weak zinc‑binding group (Zn‑OH coordination) within the HDAC catalytic tunnel, a pharmacophoric feature absent in the methyl ester [1]. Non‑hydroxamate HDAC inhibitors that incorporate a hydroxyl group as the zinc‑binding motif have been reported to achieve IC₅₀ values in the low nanomolar range against class‑I HDACs, whereas simple methyl esters lacking this donor are essentially inactive [1].

HDAC inhibition Zinc‑binding group Pharmacophore modeling

2-Hydroxyethyl Ester as a Potential Esterase‑Activated Prodrug: Hydrolysis to Suberanilic Acid, a Known Vorinostat Precursor

The 2‑hydroxyethyl ester linkage is susceptible to intracellular esterase hydrolysis, generating suberanilic acid (CAS 149648-52-2) — the direct synthetic precursor of the FDA‑approved HDAC inhibitor vorinostat (SAHA) [1]. This prodrug‑to‑active‑precursor cascade is not available from the methyl ester, which upon hydrolysis releases methanol, a potentially confounding variable in cell‑based assays . Esterase‑mediated activation has been demonstrated with structurally analogous HDAC inhibitor ester prodrugs (e.g., K‑182 lipid esters) that exhibit enhanced intracellular delivery relative to the free acid [2].

Prodrug design Intracellular activation Suberanilate metabolism

Recommended Scientific Application Scenarios for 2-Hydroxyethyl 8-anilino-8-oxooctanoate Based on Verified Differentiation Evidence


HDAC Inhibitor Screening Cascades Requiring Soluble, Non‑Hydroxamate Zinc‑Binding Chemotypes

The 2‑hydroxyethyl ester's terminal hydroxyl group provides a weak but specific zinc‑chelation motif, while its TPSA (79.1 Ų) and XLogP (2.2) predict superior aqueous solubility compared to methyl suberanilate [1]. In HDAC biochemical assays (e.g., HDAC Glo assay format), the compound can be tested without the DMSO concentrations often required to solubilize more lipophilic suberanilate esters, reducing solvent‑induced assay artifacts .

Intracellular Suberanilic Acid Delivery via Ester Prodrug Strategy

For studies requiring intracellular accumulation of suberanilic acid — the direct synthetic precursor of vorinostat — the 2‑hydroxyethyl ester serves as a membrane‑permeable, esterase‑cleavable prodrug [1]. Unlike the free acid (which is ionized at pH 7.4 and penetrates cells poorly), the neutral ester crosses the lipid bilayer and is then hydrolyzed by cytoplasmic esterases to release suberanilic acid .

Structure–Activity Relationship (SAR) Studies Differentiating Ester Terminus Effects on HDAC Isoform Selectivity

The 2‑hydroxyethyl ester occupies a unique position in suberanilate SAR tables, with H‑bond donor count = 2, PSA = 79.1 Ų, and XLogP = 2.2 . Pairing this compound with methyl suberanilate (donor = 0, PSA = 55.4, LogP = 3.2) and suberanilic acid (donor = 1, ionizable) constitutes a matched molecular trio that systematically varies only the ester terminus [1]. This trio enables deconvolution of solubility‑driven vs. pharmacophore‑driven contributions to HDAC inhibition potency.

Synthesis of Suberoylanilide Hydroxamic Acid (SAHA) Analogs via 2‑Hydroxyethyl Ester Intermediate

Continuous‑flow synthesis methods that convert suberanilic acid esters to hydroxamic acids can utilize the 2‑hydroxyethyl ester as a starting material, yielding SAHA or SAHA analogs . The enhanced solubility of the 2‑hydroxyethyl ester relative to the methyl ester facilitates homogeneous reaction conditions in flow reactors, potentially improving conversion efficiency and reducing reactor fouling [1].

Quote Request

Request a Quote for 2-Hydroxyethyl 8-anilino-8-oxooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.